(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,3-Difluorophenylacetic acid” is a chemical compound with the molecular formula C8H6F2O2 . It’s a crystalline powder with a white color . Another related compound is “(2,3-Difluorophenyl)thiourea” which has a molecular formula of C7H6F2N2S .

Synthesis Analysis

The compound “N-(2,3-Difluorophenyl)-2-fluorobenzamide” was synthesized at a high yield (88%) from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline using standard synthetic procedures .Molecular Structure Analysis

The crystal structure of “N-(2,3-Difluorophenyl)-2-fluorobenzamide” was determined using single crystal X-ray diffraction methods . In the structure, both aromatic rings are effectively co-planar, with an interplanar angle of 0.5 (2)° .Chemical Reactions Analysis

The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis

The molecular mobility that triggers the cold crystallization abilities in “5′-(2,3-difluorophenyl)-2′-ethoxy-4-pentyloxy-2,3-difluorotolane” material was characterized by broadband dielectric spectroscopy (BDS) .Wissenschaftliche Forschungsanwendungen

Lewis Acid Catalysis

One significant application of trifluoromethanesulfonate (triflate) derivatives is in the field of Lewis acid catalysis. Scandium trifluoromethanesulfonate, for instance, has been identified as an extremely active Lewis acid catalyst. It is effective for acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids. Its high catalytic activity is especially beneficial for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Synthetic Transformations

Triflates are increasingly used in organic synthesis due to their facile preparation and reactivity. They participate in cross-coupling reactions with organometallics and addition reactions to alkenes and alkynes. In particular, their use in the Heck reaction demonstrates superiority over halides in terms of regio- and diastereoselectivity. Additionally, palladium-catalyzed carbon monoxide insertion into triflates has found widespread application in natural product synthesis (Ritter, 1993).

Activation of C-F Bonds

Trifluoromethanesulfonic acid (triflic acid) can efficiently activate benzylic sp3 C–F bonds. Under triflic acid catalysis, trifluoromethylated arenes can react with benzene to produce benzophenones. This reaction also encompasses intramolecular arylation in some CF3-arene substrates, suggesting the involvement of CF···H+ interactions or hydrogen bonding in this Brønsted acid-mediated chemistry (Wang & Hu, 2009).

Mass Spectrometry Characterization

In mass spectrometry, triflate and bis(trifluoromethylsulfonyl)imide salts, known as Lewis acid catalysts, can be characterized using electrospray ionization and tandem mass spectrometry. This method is particularly useful for analyzing the salts of metals in various oxidation states (Monfardini et al., 2010).

Catalysis in Organic Reactions

Triflates also find applications in catalyzing organic reactions. For example, praseodymium trifluoromethylsulfonate is an efficient and recyclable catalyst for synthesizing α-aminonitriles via a one-pot, three-component condensation process (De & Gibbs, 2005).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate involves the reaction of 2,3-difluoroaniline with trifluoromethanesulfonic acid in the presence of a base to form the corresponding trifluoroazanium salt. The trifluoroazanium salt is then treated with trifluoromethanesulfonic anhydride to form the final product.", "Starting Materials": [ "2,3-difluoroaniline", "trifluoromethanesulfonic acid", "base", "trifluoromethanesulfonic anhydride" ], "Reaction": [ "Step 1: 2,3-difluoroaniline is dissolved in a suitable solvent and a base is added to the solution.", "Step 2: Trifluoromethanesulfonic acid is slowly added to the reaction mixture with stirring.", "Step 3: The reaction mixture is heated to reflux for a suitable amount of time.", "Step 4: The reaction mixture is cooled and the resulting precipitate is filtered and washed with a suitable solvent.", "Step 5: The precipitate is dissolved in a suitable solvent and trifluoromethanesulfonic anhydride is added to the solution.", "Step 6: The reaction mixture is stirred at room temperature for a suitable amount of time.", "Step 7: The solvent is removed under reduced pressure and the resulting solid is washed with a suitable solvent.", "Step 8: The final product is obtained as a white solid." ] } | |

CAS-Nummer |

912823-79-1 |

Produktname |

(2,3-Difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate |

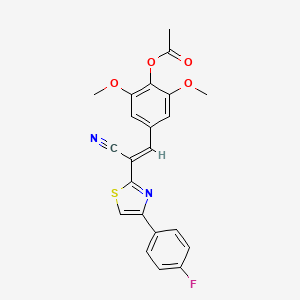

Molekularformel |

C7H3F8NO3S |

Molekulargewicht |

333.15 |

IUPAC-Name |

(2,3-difluorophenyl)-trifluoroazanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C6H3F5N.CHF3O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 |

InChI-Schlüssel |

GVPKEEZEOFCMGB-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C(=C1)F)F)[N+](F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)

![2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2868165.png)

![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)

![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)